(2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide
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Overview
Description
The compound (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide is a complex organic molecule characterized by its unique structural features It contains both aromatic and aliphatic components, with functional groups such as acetylsulfamoyl, bromophenyl, and hydroxy-oxobut-2-enamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product.
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Step 1: Preparation of 4-(acetylsulfamoyl)phenyl derivative
Reagents: 4-aminophenyl sulfonamide, acetic anhydride
Conditions: The reaction is carried out in the presence of a base such as pyridine at room temperature.
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Step 2: Bromination of phenyl ring
Reagents: 4-bromophenylboronic acid, palladium catalyst
Conditions: The reaction is performed under Suzuki coupling conditions, typically in a solvent like tetrahydrofuran (THF) with a base such as potassium carbonate.
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Step 3: Formation of the enamide
Reagents: The brominated phenyl derivative, ethyl acetoacetate
Conditions: The reaction is conducted in the presence of a base such as sodium ethoxide, followed by hydrolysis and cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The hydroxy group in the compound can undergo oxidation to form a ketone.
Reagents: Potassium permanganate, chromium trioxide
Conditions: Typically carried out in acidic or basic medium.
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Reduction: : The carbonyl group can be reduced to an alcohol.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Conducted in anhydrous solvents like ether or THF.
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Substitution: : The bromine atom can be substituted with other nucleophiles.
Reagents: Sodium azide, potassium thiocyanate
Conditions: Performed in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of a diketone derivative.
Reduction: Formation of a diol derivative.
Substitution: Formation of azido or thiocyanato derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Protein Binding: It can be used in studies to understand protein-ligand interactions.
Medicine
Anticancer Activity: Preliminary studies may suggest its potential as an anticancer agent due to its ability to interfere with cell proliferation pathways.
Anti-inflammatory Properties: The compound could be investigated for its anti-inflammatory effects.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemicals: Potential use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism by which (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The pathways involved could include inhibition of signal transduction pathways critical for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-N-[4-(sulfamoyl)phenyl]-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enamide
- (2Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enamide
Uniqueness
- Functional Groups : The presence of both acetylsulfamoyl and bromophenyl groups makes it unique compared to similar compounds.
- Reactivity : The specific arrangement of functional groups influences its reactivity and interaction with biological targets.
- Applications : Its unique structure may confer specific biological activities not observed in closely related compounds.
Properties
Molecular Formula |
C18H15BrN2O6S |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
(Z)-N-[4-(acetylsulfamoyl)phenyl]-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enamide |
InChI |
InChI=1S/C18H15BrN2O6S/c1-11(22)21-28(26,27)15-8-6-14(7-9-15)20-18(25)17(24)10-16(23)12-2-4-13(19)5-3-12/h2-10,23H,1H3,(H,20,25)(H,21,22)/b16-10- |
InChI Key |
PDCIPGHIKUSUSW-YBEGLDIGSA-N |
Isomeric SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)/C=C(/C2=CC=C(C=C2)Br)\O |
Canonical SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=C(C=C2)Br)O |
Origin of Product |
United States |
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